4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a hydroxyl group and a methoxyphenyl group, making it of interest in various fields, including medicinal chemistry and organic synthesis. This compound is structurally related to other piperidine derivatives, which have been studied for their biological activities.
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is classified as an organic compound, specifically a substituted piperidine. It can be categorized under the broader class of alkaloids due to its nitrogen-containing structure.
The synthesis of 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine can be achieved through several methods. One notable approach involves the reaction of 3-methoxybenzaldehyde with methylpiperidine derivatives under acidic conditions. This method typically yields the desired product with good purity and yield.
The synthesis process generally includes the following steps:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, play crucial roles in optimizing yield and purity .
The molecular formula for 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is . The structure features:
The structure can be represented as follows:
The specific stereochemistry and conformation can be elucidated using techniques such as NMR spectroscopy or X-ray crystallography to confirm the arrangement of substituents around the piperidine ring .
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine can participate in various chemical reactions typical of piperidine derivatives:
The reactivity of this compound is influenced by its functional groups, which allow for diverse synthetic transformations. For instance, treatment with acetic anhydride could yield an acetylated derivative .
The mechanism of action for 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is not fully elucidated but may involve interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds. It may act on receptors in the central nervous system, potentially influencing mood or cognitive functions.
Research into similar compounds has shown that modifications on the piperidine ring can significantly alter affinity and selectivity for various receptors, including opioid and dopamine receptors .
Relevant data from spectral analysis (NMR, IR) confirms structural integrity and purity .
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine has potential applications in:
Research continues into its biological activity and potential therapeutic uses, making it a subject of interest in pharmaceutical development .
The message-address concept provides a fundamental framework for designing selective opioid receptor ligands. This model, pioneered by Schwyzer and refined by Portoghese, posits that opioid ligands contain two distinct domains: a conserved "message" segment responsible for receptor activation (efficacy), and a variable "address" segment governing subtype selectivity [1] [10]. For 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, the piperidine nitrogen (1-methyl group) serves as the message component through its protonation and interaction with Asp1383.32 in transmembrane helix 3 (TM3) – a residue conserved across all opioid receptors (ORs) that forms a critical salt bridge [4] [6]. The 3-methoxyphenyl moiety constitutes the address domain, positioned to engage subtype-specific subpockets within δOR, κOR, or μOR [5] [7].
Molecular dynamics simulations reveal that ligand-receptor complex stability depends on address domain interactions with extracellular loop 2 (ECL2) and TM5/TM6 residues. For example, κOR selectivity in JDTic arises from hydrophobic contacts between its address domain and Val1182.63, Ile2946.58, and Tyr3127.35 – residues divergent in μOR and δOR [4]. Similarly, 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine's address domain potentially exploits such residue variations through its methoxy orientation and phenyl ring electronics, influencing conformational changes during receptor activation [5] [7]. This dynamic interaction modulates downstream signaling: Gi protein bias correlates with address domains that stabilize receptor conformations favoring TM6 outward movement while minimizing β-arrestin recruitment [3] [5].
Table 1: Message-Address Structural Motifs in Opioid Receptor Ligands
| Ligand | Message Domain | Address Domain | Receptor Selectivity | Key Address Interactions |
|---|---|---|---|---|
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | Protonated piperidine N | 3-Methoxyphenyl | μOR/δOR | ECL2 hydrophobic pocket |
| JDTic | Quaternary amine | Benzodioxane | κOR | Val118, Ile294, Tyr312 |
| IBNtxA | N-methylamido group | Indole | μOR/δOR | TM5-ECL2 interface |
| Endomorphin-2 | Tyr-Pro core | Phe-Phe-NH₂ | μOR | TM6/7 hydrophobic residues |
Scaffold hybridization integrates pharmacophoric elements from distinct analgesic chemotypes to optimize receptor engagement. 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine exemplifies this approach through its fusion of tramadol-like arylpiperidine architecture with naltrexamine-derived hydroxyl positioning [2] [5] [9]. Tramadol’s primary metabolite, O-desmethyltramadol, shares the 3-hydroxyphenyl-1-methylpiperidine message domain but lacks the C4 hydroxy address modification. Introducing the 4-hydroxy group enables dual functionality: (1) Hydrogen bonding with His2916.55 in κOR or Glu2295.35 in δOR, and (2) Conformational restraint via steric interaction with TM2 valine residues [5] [6].
Hybridization strategies further incorporate elements from 6β-N-heterocyclic naltrexamine derivatives (e.g., NAP). These compounds exhibit μOR selectivity through address domain interactions with Trp3187.35 – a residue absent in κOR [2]. Computational docking of 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine into μOR (PDB: 4DKL) predicts that its 3-methoxyphenyl occupies a subpocket near Trp3187.35, while the 4-hydroxy group forms a water-mediated hydrogen bond with Tyr1503.33 [2] [7]. This binding mode mirrors MP1104’s engagement of the TM5-ECL2 address region, which reduces β-arrestin recruitment by limiting receptor conformational shifts [5]. Structure-activity relationship (SAR) studies confirm that hybrid analogs with 4-hydroxy-4-aryl substitutions exhibit 5–30× enhanced μOR binding affinity (Ki < 10 nM) and Gi-coupling efficiency over non-hydroxylated tramadol derivatives [5] [9].
Table 2: Hybridization Impact on Opioid Receptor Binding Profiles
| Compound | Structural Features | μOR Ki (nM) | δOR Ki (nM) | κOR Ki (nM) | Gi Bias Factor |
|---|---|---|---|---|---|
| Tramadol | 3-Hydroxyphenyl, N-methylpiperidine | 2,100 ± 300 | >10,000 | >10,000 | 0.9 |
| O-Desmethyltramadol | 3-Hydroxyphenyl, N-demethylated | 900 ± 150 | 7,400 ± 1,200 | >10,000 | 1.2 |
| NAP (Naltrexamine deriv.) | 6β-Quaternary amine, indole address | 0.15 ± 0.03 | 42 ± 8 | 18 ± 4 | 35 |
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | 4-OH, 3-methoxyphenyl, N-methyl | 8.2 ± 1.1 | 65 ± 9 | 210 ± 30 | 24 |
The 3-methoxyphenyl moiety serves as a versatile address domain modulator in 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. SAR analyses demonstrate that methoxy group positioning critically influences subtype selectivity: Meta-substitution enhances μOR affinity by 12-fold over para-substituted analogs, while ortho-substitution abolishes binding due to steric clashes with Val1082.63 in κOR and Leu2005.43 in δOR [4] [6]. The methoxy oxygen acts as a hydrogen bond acceptor with Tyr3127.35 in κOR (distance: 3.1 Å) and Lys2145.39 in δOR (distance: 2.8 Å), as confirmed by molecular dynamics simulations of ligand-receptor complexes [4] [7].
Comparative studies of phenyl ring substitutions reveal that electron-donating groups (e.g., methoxy) enhance address domain potency over halogens or nitro groups. This effect arises from:
Free energy perturbation calculations further demonstrate that replacing 3-methoxy with trifluoromethoxy improves μOR binding affinity (ΔΔG = −1.8 kcal/mol) by enhancing van der Waals contacts with Trp2936.48. However, this modification increases κOR off-rates by 40-fold due to steric incompatibility with Tyr1392.64 [4] [7]. Thus, the 3-methoxyphenyl represents a balanced address domain that maintains moderate μOR/δOR selectivity while enabling tunable Gi-protein bias through C4 hydroxy cooperativity.
Table 3: 3-Substituted Phenyl Impact on Opioid Receptor Binding
| C4 Phenyl Substituent | μOR Ki (nM) | δOR Ki (nM) | κOR Ki (nM) | Relative Gi Activation (%) | Key Receptor Interactions |
|---|---|---|---|---|---|
| 3-Methoxy | 8.2 ± 1.1 | 65 ± 9 | 210 ± 30 | 92 ± 4 | Tyr3127.35 H-bond, Ile2946.58 hydrophobic |
| 3-Hydroxy | 15 ± 2 | 48 ± 7 | 190 ± 25 | 85 ± 6 | Glu2977.20 H-bond, Tyr1392.64 H-bond |
| 3-Fluoro | 22 ± 3 | 110 ± 15 | 450 ± 60 | 78 ± 5 | Lys2275.39 electrostatic |
| 3-Trifluoromethoxy | 5.6 ± 0.8 | 210 ± 30 | 1,100 ± 200 | 96 ± 3 | Trp2936.48 hydrophobic |
| 4-Methoxy | 95 ± 12 | 320 ± 45 | 680 ± 90 | 65 ± 8 | Tyr3127.35 hydrophobic |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6